molecular formula C4H3F2N B1365181 2,2-Difluorocyclopropane-1-carbonitrile

2,2-Difluorocyclopropane-1-carbonitrile

Cat. No.: B1365181
M. Wt: 103.07 g/mol
InChI Key: NIGIRDCZZWEMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorocyclopropane-1-carbonitrile (CAS 36595-00-3) is a cyclopropane derivative featuring two fluorine atoms at the 2-position and a nitrile group at the 1-position. Its molecular formula is C₄H₃F₂N, with a molecular weight of 103.07 g/mol, and it is commercially available at 97% purity .

Properties

IUPAC Name

2,2-difluorocyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N/c5-4(6)1-3(4)2-7/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGIRDCZZWEMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)cyclopropane-1-carbonitrile (CAS 1260760-60-8)

  • Molecular Formula : C₁₀H₇F₂N
  • Molecular Weight : 179.17 g/mol .
  • Key Differences :
    • Substituted with a 2,4-difluorophenyl group attached to the cyclopropane ring, introducing aromaticity and bulk.
    • Higher molecular weight (179.17 vs. 103.07) implies reduced volatility compared to 2,2-difluorocyclopropane-1-carbonitrile.

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS 1427014-16-1)

  • Molecular Formula : C₉H₇FN₂
  • Molecular Weight : 162.16 g/mol .
  • Key Differences :
    • Contains a 2-fluoropyridinyl group , which introduces a heteroaromatic ring with nitrogen, altering electronic properties and hydrogen-bonding capacity.
    • Intermediate molecular weight (162.16) between the two analogs.
  • Applications : Listed by American Elements, indicating possible use in materials science or agrochemical synthesis due to pyridine’s prevalence in these fields .

Comparative Data Table

Property 2,2-Difluorocyclopropane-1-carbonitrile 1-(2,4-Difluorophenyl)cyclopropane-1-carbonitrile 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
CAS No. 36595-00-3 1260760-60-8 1427014-16-1
Molecular Formula C₄H₃F₂N C₁₀H₇F₂N C₉H₇FN₂
Molecular Weight (g/mol) 103.07 179.17 162.16
Key Substituents Two F atoms on cyclopropane + nitrile 2,4-Difluorophenyl + nitrile 2-Fluoropyridinyl + nitrile
Potential Applications Agrochemical intermediates Medicinal chemistry research Materials science, heterocyclic synthesis

Research Implications and Reactivity Trends

  • Steric Effects : The phenyl and pyridinyl analogs exhibit greater steric hindrance due to aromatic substituents, likely reducing their reactivity in nucleophilic reactions compared to the smaller 2,2-difluorocyclopropane-1-carbonitrile.
  • Electronic Effects : Fluorine atoms on cyclopropane (target compound) enhance electrophilicity at the nitrile group, favoring reactions like hydrolysis or nucleophilic additions. In contrast, electron-deficient pyridine or phenyl rings may stabilize adjacent charges, altering reaction pathways .
  • Solubility: The target compound’s lower molecular weight and lack of aromaticity suggest higher solubility in non-polar solvents, whereas phenyl/pyridinyl analogs may favor polar aprotic solvents .

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